POE (5) coco amine, also known as Polyethoxylated (5) cocoamine, finds applications in the synthesis of various materials for scientific research. Its amphiphilic nature, meaning it has both water-loving and water-repelling properties, makes it useful in:
POE (5) coco amine can be used in certain environmental research applications due to its interaction with various environmental components:
Polyoxyethylene coconut amine, commonly referred to as POE (5) coco amine, is a non-ionic surfactant derived from coconut oil. It belongs to a class of compounds known as polyethylene glycol ethers of fatty amines. The structure of POE (5) coco amine consists of a coconut-derived fatty amine linked to an average of five units of ethylene oxide. This compound exhibits surfactant properties, making it useful in various industrial and cosmetic applications.
The chemical formula for POE (5) coco amine can be represented as follows:
where represents the alkyl groups derived from coconut oil fatty acids, and is typically around 5, indicating the number of ethylene oxide units attached to the amine .
The synthesis of POE (5) coco amine typically involves two main steps:
Interaction studies have shown that POE (5) coco amine can enhance the efficacy of other active ingredients in formulations. Its ability to reduce surface tension allows for better wetting and spreading properties, which is particularly beneficial in agricultural formulations where it acts as an adjuvant for herbicides . Additionally, its compatibility with quaternary ammonium compounds makes it useful in disinfectants and biocides.
Several compounds share structural similarities with POE (5) coco amine. These include:
Compound Name | Source Fatty Acid | Degree of Ethoxylation | Unique Properties |
---|---|---|---|
Polyoxyethylene tallow amine | Tallow | Varies | Higher unsaturation levels |
Oleylamine ethoxylate | Oleic acid | Varies | Unsaturated fatty acid |
Polyoxyethylene stearylamine | Stearic acid | Varies | Strong thickening agent |
POE (5) coco amine stands out due to its specific origin from coconut oil, which imparts unique properties such as biodegradability and mildness compared to other synthetic surfactants .
The molecular structure of polyoxyethylene (5) coconut amine conforms to the general formula R-NH-(CH₂CH₂O)ₓ-(CH₂CH₂O)ᵧ-H, where R represents the alkyl groups derived from coconut oil fatty acids, and the sum of x and y averages approximately 5, indicating the degree of ethoxylation [2]. The chemical formula can be represented as (C₂H₄O)ₙC₁₄H₃₀OS, where n typically equals 5 [2]. This structural configuration results from the ethoxylation of coconut-derived primary fatty amines with ethylene oxide units .
The synthesis process involves the controlled addition of ethylene oxide to coconut fatty amines under specific temperature and pressure conditions . The structure may exhibit variations, particularly for lower ethoxylation degrees, where both polyethoxyl groups and hydroxyethyl groups can be present [2]. The molecular architecture combines the hydrophobic fatty acid chains derived from coconut oil with hydrophilic polyethylene glycol chains, providing unique surface-active capabilities [2].
The coconut-derived fatty amine component of polyoxyethylene (5) coconut amine reflects the characteristic fatty acid composition of coconut oil, which significantly influences the final compound properties [2]. Coconut oil exhibits a distinctive fatty acid profile with predominant medium-chain and long-chain saturated fatty acids [9] [10].
Fatty Acid | Carbon Chain Length | Percentage in Coconut Oil | Retention Time (min) |
---|---|---|---|
Caproic | C6 | 0-1% | - |
Caprylic | C8 | 5-9% | 2.95 |
Capric | C10 | 5-10% | 5.58 |
Lauric | C12 | 44-53% | 10.09 |
Myristic | C14 | 13-19% | 13.18 |
Palmitic | C16 | 8-11% | 15.83 |
Stearic | C18 | 1-3% | 18.78 |
Oleic | C18:1 | 5-8% | 18.18 |
Linoleic | C18:2 | 1-3% | 17.74 |
The predominance of lauric acid (C12) and myristic acid (C14) in coconut oil directly translates to the alkyl chain distribution in the resulting fatty amine derivative [2]. Research indicates that lauric acid typically represents the major component, comprising 44.6% of the total fatty acid composition, followed by myristic acid at 20.4% [23]. This composition results in a complex mixture of compounds with varying alkyl chain lengths within the polyoxyethylene (5) coconut amine structure [2].
The coconut fatty amine moiety retains the structural characteristics of the parent fatty acids, with the amine functionality replacing the carboxyl group through established chemical processes [6]. The conversion from fatty acids to fatty amines typically involves the nitrile process, where fatty acids react with ammonia at elevated temperatures in the presence of metal oxide catalysts to form fatty nitriles, which are subsequently hydrogenated to yield the corresponding fatty amines [6].
The polyethylene glycol ether chain configuration in polyoxyethylene (5) coconut amine results from the ethoxylation process, where ethylene oxide units are systematically added to the fatty amine substrate [11]. The ethoxylation reaction follows well-established kinetic principles, with each ethylene oxide molecule having equal probability of reacting with any previously ethoxylated molecule, regardless of the existing degree of ethoxylation [18].
The ethoxylation process can be summarized by the following reaction sequence [18]:
This process continues until the desired average degree of ethoxylation is achieved [18]. The reaction conditions, including temperature, pressure, and catalyst selection, significantly influence the final product characteristics [24]. Research demonstrates that temperature optimization around 170 degrees Celsius provides optimal results for ethoxylation reactions [24].
The polyethylene glycol ether chains exhibit specific configurational properties that determine the compound's solubility and surface activity characteristics [13]. The increasing alkoxylation generally increases the hydrophilicity of the chemical, while the alkyl chain length primarily influences lipophilicity [13]. These structural relationships remain consistent across linear, branched, saturated, and unsaturated variations of the alkyl chains [13].
Polyoxyethylene (5) coconut amine exhibits significant isomeric distribution and molecular variability due to both the heterogeneous nature of the coconut fatty amine starting material and the stochastic nature of the ethoxylation process [2]. The compound represents a complex mixture rather than a single discrete molecular entity, with variations occurring in both the alkyl chain composition and the degree of ethoxylation [3].
The molecular variability stems from several sources. First, the coconut-derived fatty amine component contains multiple alkyl chain lengths, as previously detailed in the fatty acid composition analysis [2]. This results in a distribution of base amine structures before ethoxylation begins [8]. Second, the ethoxylation process itself introduces additional variability, as the addition of ethylene oxide units follows statistical principles rather than producing uniform products [18].
Alkyl Chain Distribution | Percentage | Typical Range |
---|---|---|
C8 | 4% | 3-5% |
C10 | 6% | 5-7% |
C12 | 48% | 45-50% |
C14 | 20% | 18-22% |
C16 | 10% | 8-12% |
C18 | 12% | 10-14% |
The isomeric complexity extends to the positioning of ethylene oxide units within individual molecules [7]. The ethoxylation reaction can occur at both hydrogen atoms of the primary amine, potentially resulting in asymmetric distribution of polyethylene glycol chains [7]. This leads to structural variations where some molecules may have unequal chain lengths on each nitrogen substituent [2].
The homolog distribution in polyoxyethylene (5) coconut amine follows characteristic patterns observed in ethoxylated surfactant systems [18] [26]. The distribution of oligomers with different degrees of ethoxylation conforms to mathematical models that describe the statistical nature of the ethoxylation process [18].
The oligomer distribution follows a Poisson distribution law with mean m, where the percentage of molecules containing x ethylene oxide units can be calculated using the formula: % with x EO units = e^(-m) × m^x / x! [18]. For polyoxyethylene (5) coconut amine, the mean degree of ethoxylation (m) equals 5, resulting in a characteristic distribution pattern around this central value [18].
Degree of Ethoxylation | Theoretical Distribution (%) | Observed Range (%) |
---|---|---|
0 | 0.67 | 0.5-0.8 |
1 | 3.37 | 3.0-3.7 |
2 | 8.42 | 8.0-8.8 |
3 | 14.04 | 13.5-14.5 |
4 | 17.55 | 17.0-18.0 |
5 | 17.55 | 17.0-18.0 |
6 | 14.62 | 14.0-15.0 |
7 | 10.44 | 10.0-10.8 |
8 | 6.53 | 6.0-7.0 |
9+ | 7.81 | 7.0-8.5 |
Research on ethoxylated surfactants demonstrates that the actual distribution often deviates slightly from theoretical Poisson models due to reaction kinetics and processing conditions [29]. The peaked distribution pattern exhibits maximum concentration around the target degree of ethoxylation, with decreasing concentrations for both lower and higher ethoxylation degrees [26] [27].
The homolog distribution analysis reveals that polyoxyethylene (5) coconut amine contains a spectrum of molecular species, each contributing to the overall performance characteristics of the compound [29]. Selective partitioning studies indicate that different oligomers within the distribution may exhibit varying affinities for different phases in complex systems [26] [29]. This distribution complexity significantly influences the compound's surfactant properties, including critical micelle concentration, surface tension reduction, and emulsification efficiency [27].
Polyoxyethylene five coco amine exhibits characteristic physical properties that distinguish it within the ethoxylated amine surfactant family. At standard ambient conditions, this compound exists as a liquid with a melting point ranging from negative nine to negative ten degrees Celsius, ensuring its fluid state across typical storage and application temperatures [1] [2]. The compound presents as a yellow to amber liquid with clear transparency, though some commercial grades may display a brownish coloration [3] [1] [2]. The visual appearance is quantified using the Gardner color scale, with typical specifications ranging from seven to twelve maximum, indicating acceptable color quality for most industrial applications [1] [2] [4].
The organoleptic characteristics include a distinctive amine odor, often described as characteristic or fish-like, which is typical of ethoxylated amine compounds [3] [2]. This odor profile results from the tertiary amine functionality present in the molecular structure and serves as a qualitative indicator of product identity during handling and quality assessment.
Physical Property | Value | Test Conditions |
---|---|---|
Physical State | Liquid | 25°C |
Appearance | Yellow to amber liquid | Visual inspection |
Color (Gardner Scale) | 7-12 maximum | Standard method |
Odor | Characteristic amine/fish-like | Organoleptic assessment |
Melting Point | -9°C to -10°C | Standard conditions |
The solubility characteristics of polyoxyethylene five coco amine are fundamentally governed by its amphiphilic molecular structure, which incorporates both hydrophilic polyoxyethylene chains and lipophilic coconut-derived alkyl groups. In aqueous media, the compound demonstrates complete solubility, forming clear solutions at concentrations below the critical micelle concentration [5]. This water solubility is attributed to the five ethylene oxide units attached to the amine nitrogen, providing sufficient hydrophilic character to overcome the hydrophobic contributions of the coconut alkyl chains.
The pH characteristics of aqueous solutions reveal the basic nature of the compound, with five percent solutions typically exhibiting pH values between nine point zero and eleven point zero [1]. This alkaline behavior results from the tertiary amine functionality, which can accept protons from water molecules, generating hydroxide ions in solution.
In organic solvents, polyoxyethylene five coco amine shows variable solubility depending on solvent polarity. The compound exhibits good solubility in polar organic solvents such as alcohols and glycols, while showing limited solubility in non-polar hydrocarbon solvents. This solubility pattern reflects the balanced hydrophilic-lipophilic character encoded in its molecular architecture.
Solvent System | Solubility | Notes |
---|---|---|
Water | Complete | Clear solutions below CMC |
Polar organics | Good | Alcohols, glycols |
Non-polar organics | Limited | Hydrocarbons |
pH (5% solution) | 9.0-11.0 | Basic character |
The surface-active behavior of polyoxyethylene five coco amine demonstrates the characteristic performance of nonionic ethoxylated surfactants with moderate hydrophilic-lipophilic balance. The compound effectively reduces surface tension of aqueous solutions, with equilibrium values typically reaching thirty-five to forty-five millinewtons per meter, representing a significant reduction from the seventy-two millinewtons per meter surface tension of pure water [6] [7].
The interfacial activity stems from the amphiphilic molecular structure, which enables spontaneous adsorption at air-water and oil-water interfaces. The polyoxyethylene chains orient toward the aqueous phase while the coconut alkyl chains extend into the air or oil phase, creating an ordered monolayer that reduces interfacial tension. This interfacial arrangement facilitates emulsification processes, particularly for oil-in-water systems where the compound serves as an effective emulsifying agent [5] [8].
Wetting properties are enhanced by the balanced molecular structure, with the compound functioning effectively as a wetting agent across various substrates. The hydrophilic-lipophilic balance value of ten point three positions the compound within the optimal range for wetting applications, which typically spans from eight to thirteen [8] [9].
Surface Property | Performance Characteristic | Typical Range |
---|---|---|
Surface Tension Reduction | Significant | 35-45 mN/m equilibrium |
Emulsification Type | Oil-in-water | HLB 10.3 suitable |
Wetting Ability | Excellent | HLB 8-13 range |
Interfacial Activity | Strong | Amphiphilic structure |
Critical micelle concentration determination for polyoxyethylene five coco amine follows established methodologies for nonionic surfactants, with surface tension measurement representing the primary analytical approach. The critical micelle concentration manifests as a distinct break point in the surface tension versus logarithmic concentration plot, where further concentration increases produce minimal additional surface tension reduction [10] [11].
For ethoxylated amine surfactants, the critical micelle concentration typically occurs at relatively low concentrations due to the substantial hydrophobic character contributed by the coconut alkyl chains. The five ethylene oxide units provide sufficient hydrophilic character to ensure water solubility while maintaining strong driving forces for micelle formation. Commercial grade materials may exhibit broader transition regions rather than sharp break points due to the polydisperse nature of ethoxylation products and the presence of homologs with varying ethylene oxide chain lengths [11].
Alternative methods for critical micelle concentration determination include dye micellization techniques, which measure the onset of solubilization of hydrophobic dyes within micellar structures. These methods may provide different values compared to surface tension measurements, particularly for commercial surfactants containing surface-active impurities [11].
The temperature dependence of critical micelle concentration follows typical nonionic surfactant behavior, with initial decreases at moderate temperatures followed by increases at elevated temperatures due to dehydration of ethylene oxide chains [6].
Determination Method | Principle | Considerations |
---|---|---|
Surface Tension | Break point detection | Primary method |
Dye Micellization | Solubilization onset | Alternative approach |
Conductivity | Limited for nonionics | Not typically used |
Temperature Effects | U-shaped curve | Dehydration at high T |
The hydrophilic-lipophilic balance of polyoxyethylene five coco amine, quantified at ten point three, positions this surfactant within the category of moderately hydrophilic compounds suitable for oil-in-water emulsification and wetting applications [5]. This numerical value represents the calculated balance between the hydrophilic ethylene oxide chains and the lipophilic coconut alkyl groups using Griffin's method for nonionic surfactants.
According to Griffin's calculation method, the hydrophilic-lipophilic balance equals twenty times the molecular mass of the hydrophilic portion divided by the total molecular mass [12]. For polyoxyethylene five coco amine, the five ethylene oxide units contribute approximately two hundred twenty atomic mass units of hydrophilic character, while the coconut alkyl chains contribute variable lipophilic character depending on the specific fatty acid distribution.
The hydrophilic-lipophilic balance value determines the compound's behavior in aqueous systems and predicts its primary applications. Values between ten and thirteen typically produce clear opalescent dispersions in water, which aligns with the observed solubility characteristics of polyoxyethylene five coco amine [8]. The compound functions effectively as an oil-in-water emulsifier, falling within the recommended range of eight to eighteen for such applications.
Practical implications of the ten point three hydrophilic-lipophilic balance include excellent performance in cleaning formulations, agricultural adjuvants, and industrial emulsification processes where oil-in-water systems predominate [8] [9].
HLB Range | Application Category | POE (5) Coco Amine Suitability |
---|---|---|
8-13 | Wetting agents | Secondary capability |
8-18 | Oil-in-water emulsifiers | Primary application |
10-13 | Clear dispersions | Primary range (HLB 10.3) |
13-15 | Detergents | Secondary capability |
The thermal stability profile of polyoxyethylene five coco amine reflects the characteristic behavior of ethoxylated amine surfactants under elevated temperature conditions. Auto-ignition occurs above one hundred fifty degrees Celsius, with the compound classified as temperature class T4 according to ATEX standards, indicating a maximum permissible surface temperature of one hundred thirty-five degrees Celsius for equipment in explosive atmospheres [2].
Thermal degradation processes in ethoxylated amines typically initiate above three hundred fifty degrees Fahrenheit (one hundred seventy-seven degrees Celsius), with degradation rates accelerating significantly at higher temperatures [13]. The degradation mechanism involves complex pathways including oxidative processes when oxygen is present and purely thermal decomposition under inert conditions.
Initial boiling point measurements indicate values exceeding three hundred degrees Celsius, demonstrating substantial thermal stability under normal processing conditions [1] [2]. The compound remains stable under ordinary conditions but should be protected from strong oxidizing agents which can catalyze degradation reactions at lower temperatures [2].
Kinetic analysis of thermal degradation follows Arrhenius behavior, with activation energies typically ranging from one hundred to three hundred kilojoules per mole for similar amine compounds [14]. The presence of ethylene oxide chains may introduce additional degradation pathways through ether bond cleavage and chain scission reactions.
Thermal Property | Value | Significance |
---|---|---|
Auto-ignition Temperature | >150°C | Safety classification |
Initial Boiling Point | >300°C | Processing stability |
Degradation Onset | >177°C | Operating limit |
Temperature Class | T4 (135°C max) | Equipment specification |
Spectroscopic characterization of polyoxyethylene five coco amine employs multiple analytical techniques to determine molecular structure, composition, and purity. Proton nuclear magnetic resonance spectroscopy provides definitive structural information, with characteristic chemical shifts corresponding to the ethylene oxide protons appearing between three point four and four point zero parts per million [15] [16]. The integration ratios between ethylene oxide signals and terminal methyl groups enable determination of the average ethoxylation degree and distribution of homologs.
Fourier transform infrared spectroscopy identifies functional groups through characteristic absorption bands. The carbon-hydrogen stretching vibrations of alkyl chains appear between two thousand eight hundred and three thousand parts per wavenumber, while carbon-oxygen stretching of ether linkages produces bands around one thousand to twelve hundred parts per wavenumber [16] [17]. Nitrogen-hydrogen stretching may be observed for any residual primary or secondary amine impurities.
Gas chromatography coupled with mass spectrometry enables compositional analysis of the ethoxylation product distribution and identification of impurities [15] [18]. This technique provides quantitative information about individual homologs and can detect thermal degradation products or manufacturing byproducts such as dioxane.
Titration methods remain essential for determining amine content and functionality. Total amine value determination uses perchloric acid titration in glacial acetic acid, while tertiary amine content requires acetylation of primary and secondary amines followed by selective titration [15]. These methods provide quantitative data for quality control and specification compliance.
Analytical Method | Information Provided | Key Applications |
---|---|---|
1H-NMR Spectroscopy | Structural characterization | Ethoxylation degree determination |
FTIR Spectroscopy | Functional group identification | Quality control screening |
GC-MS Analysis | Compositional analysis | Purity and impurity assessment |
Titration Methods | Amine content quantification | Specification compliance |
Surface Tension | Critical micelle concentration | Performance characterization |